molecular formula C8H15N3O B1433465 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol CAS No. 1594062-47-1

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B1433465
CAS No.: 1594062-47-1
M. Wt: 169.22 g/mol
InChI Key: QJMRSLKJLUXVNL-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a chemical compound with a molecular formula of C8H15N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 2-ethyl-2H-pyrazole with an appropriate amine and an alcohol. One common method is the reaction of 2-ethyl-2H-pyrazole with formaldehyde and ethanolamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-acetaldehyde.

    Reduction: Formation of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
  • 1-Methyl-1H-pyrazol-4-amine

Uniqueness

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both an amino and a hydroxyl group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-2-11-8(3-4-10-11)7-9-5-6-12/h3-4,9,12H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMRSLKJLUXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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